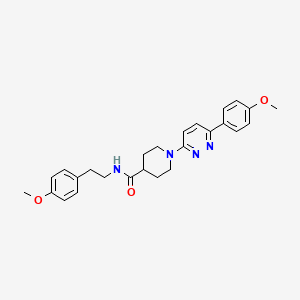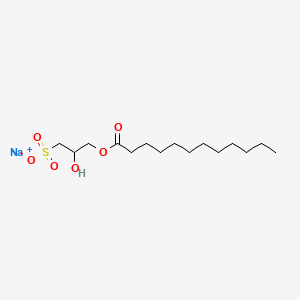![molecular formula C10H9NS3 B14128480 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione CAS No. 89313-68-8](/img/structure/B14128480.png)
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with the molecular formula C10H9NS3. It is known for its unique structure, which includes a thiirane ring attached to a benzothiazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of thiiranes with benzothiazole derivatives. One common method includes the nucleophilic ring-opening of thiiranes, followed by cyclization to form the benzothiazole ring. The reaction conditions often involve the use of bases and solvents such as acetonitrile (MeCN) or water (H2O) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring or the benzothiazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thiirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Thiiranylmethyl)-1,3-benzothiazole-2(3H)-thione
- 2,3-epithiopropylbenzothiazoline-2-thione
- Thiiran-2-ylmethylbenzothiazole derivatives
Uniqueness
3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is unique due to its specific combination of a thiirane ring and a benzothiazole core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89313-68-8 |
|---|---|
Molekularformel |
C10H9NS3 |
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
3-(thiiran-2-ylmethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H9NS3/c12-10-11(5-7-6-13-7)8-3-1-2-4-9(8)14-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
UVXYBRHCULJHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)CN2C3=CC=CC=C3SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)

